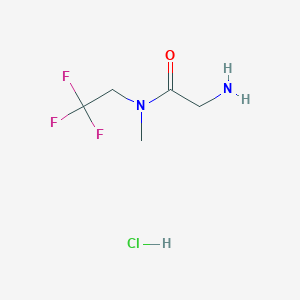

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2O.ClH/c1-10(4(11)2-9)3-5(6,7)8;/h2-3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPLVJVKXSRVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354952-93-4 | |

| Record name | 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that this compound plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals.

Mode of Action

It is known that the amide functionality of this compound enables it to engage in various chemical reactions, facilitating the introduction of diverse functional groups and the modulation of biological properties.

Biochemical Pathways

It is known that this compound is a key intermediate in the synthesis of fluralaner, a new broad-spectrum veterinary insecticide.

Pharmacokinetics

It is known that these properties impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems.

Action Environment

It is known that this compound is usually stable in the form of salt, suggesting that its stability may be influenced by the presence of certain ions in the environment.

Biological Activity

2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (commonly referred to as 2-ANTA HCl) is a chemical compound with significant potential in various fields, particularly in pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 192.57 g/mol

- Solubility : Very soluble in water (14.7 mg/ml) .

The compound features a trifluoroethyl group that significantly influences its chemical behavior and potential biological interactions .

Applications in Synthesis

2-ANTA HCl is primarily utilized as a reactant in organic synthesis. Its role as an amide coupling agent is fundamental in forming peptide bonds, which are essential for protein synthesis . Moreover, it has been documented in the preparation of isoxazoline indolizine amides, which are associated with various biological activities .

Synthesis Examples

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide typically involves:

- Reaction with Trifluoroethylamine : Glycine protected by an N-phthalyl group reacts with trifluoroethylamine to form an amide.

- Deprotection : Removal of the protective group yields the crude product which can be converted into the hydrochloride salt .

Case Studies

-

Fluralaner Synthesis : The synthesis of fluralaner from 2-ANTA HCl demonstrates the compound's utility in developing effective insecticides that are safe for mammals while exhibiting high insecticidal activity .

Compound Mechanism of Action Application Fluralaner GABA receptor interference Veterinary insecticide - Potential Biological Activities : Although specific mechanisms for 2-ANTA HCl remain uncharacterized, its structural similarities to other biologically active compounds suggest potential pharmacological applications that warrant further investigation .

Safety and Handling

As classified by OSHA standards, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is considered hazardous and requires appropriate safety measures during handling to mitigate any risks associated with exposure .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-ANTA HCl is primarily recognized as a critical intermediate in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner operates by targeting GABA-gated chloride ion channels, offering significant insecticidal activity while being safe for mammals . The synthesis pathway typically involves the reaction of 2-ANTA HCl with various agents to produce fluralaner and related compounds.

Potential Biological Activities

Although specific biological activities of 2-ANTA HCl are not well-documented, its structure suggests potential roles in the synthesis of heterocyclic compounds with biological significance. For instance, it has been used as a reactant in the preparation of isoxazoline indolizine amides, which are known for their biological activities.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 2-ANTA HCl serves as a versatile building block for synthesizing more complex organic molecules. Its unique trifluoroethyl group enhances reactivity and can influence the physical properties of the final products. The compound's amide functional group allows it to participate in amide coupling reactions, which are fundamental in forming peptide bonds in various biochemical applications .

Analytical Applications

Purity Assessment

The purity of 2-ANTA HCl is crucial for its effective use in pharmaceutical synthesis. Techniques such as ion chromatography are employed to assess its purity levels, ensuring that impurities do not exceed specified thresholds. For instance, a study reported that the purity of 2-ANTA HCl was measured at 99.57%, indicating high quality suitable for pharmaceutical applications .

Case Study 1: Synthesis of Fluralaner

- Objective : To synthesize fluralaner using 2-ANTA HCl as an intermediate.

- Method : The synthesis involves multiple steps where 2-ANTA HCl reacts with chloroacetyl chloride and trifluoroethylamine under controlled conditions.

- Outcome : The resulting fluralaner demonstrated high insecticidal efficacy against various pests while maintaining safety for non-target organisms.

Case Study 2: Isoxazoline Indolizine Amides

- Objective : To explore the potential biological activities of isoxazoline indolizine amides synthesized from 2-ANTA HCl.

- Method : The compound was reacted with specific reagents to form the desired heterocyclic structures.

- Outcome : Preliminary biological assays indicated potential activity against certain pathogens, warranting further research into its pharmacological properties.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

- CAS No.: 1171331-39-7 (primary reference for the non-methylated analog; methylated variant inferred from structural analogs)

- Molecular Formula: C₅H₁₀ClF₃N₂O (calculated for methylated form; non-methylated form: C₄H₈ClF₃N₂O)

- Molecular Weight: ~206.60 g/mol (estimated for methylated form; non-methylated: 192.57 g/mol)

Structural Features :

- Contains a trifluoroethyl group (CF₃CH₂) and a methyl group attached to the amide nitrogen.

- The 2-aminoacetamide backbone allows for hydrogen bonding and reactivity in condensation or cyclization reactions .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs (based on and related patents):

| CAS No. | Compound Name | Similarity | Key Structural Differences |

|---|---|---|---|

| 170655-44-4 | 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide | 0.72 | Chloro vs. amino substituent at acetamide C-2 |

| 815-06-5 | N-Methyl-2,2,2-trifluoroacetamide | 0.70 | Trifluoroacetyl vs. aminoacetamide backbone |

| 14719-21-2 | 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide | 0.69 | Propargyl group vs. trifluoroethyl substituent |

| 2730-52-1 | N-Methyl-2,2,2-trifluoroethylamine HCl | 0.57 | Amine vs. acetamide functionality |

| 1414642-43-5 | 2-Amino-N-(2,2-difluoroethyl)acetamide HCl | N/A | Difluoroethyl vs. trifluoroethyl group |

Physicochemical Properties

Reactivity and Functional Role

- Amino vs. Chloro Substituent: The amino group in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the chloro analog (CAS 170655-44-4) undergoes nucleophilic substitution .

- Trifluoroethyl Group: Enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., N-methyl-N-ethyl derivatives) .

Research Findings and Patents

- Patent WO 2012/047543: Describes scalable synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, emphasizing ammoniation efficiency (>89% yield) .

- EP 3,407,716 B1 : Highlights the methylated variant’s role in generating enantiomerically pure pesticides via phase-transfer catalysis .

- Comparative Toxicity : Fluorinated amides (e.g., target compound) show lower acute toxicity compared to chloroacetamide herbicides (e.g., alachlor, pretilachlor) .

Preparation Methods

General Synthetic Strategies

The preparation of this compound typically involves:

- Formation of an amide bond between a protected glycine derivative and 2,2,2-trifluoroethylamine or its derivatives.

- Removal of protecting groups.

- Salt formation with hydrochloric acid to obtain the hydrochloride salt.

Two main synthetic approaches dominate the literature:

Process Summary:

- Step 1: React glycine protected by an N-phthalyl group with 2,2,2-trifluoroethylamine or its salt to form an amide intermediate.

- Step 2: Remove the N-phthalyl protecting group using hydrated fibril (a mild deprotection reagent) to yield crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

- Step 3: Salt the crude product with hydrochloric acid to obtain the hydrochloride salt.

- Step 4: Optionally, add a base to dissociate and purify the free amine if needed.

- Mild reaction conditions (room temperature to reflux).

- Avoids use of flammable and explosive hydrogen gas.

- Simple operation suitable for industrial scale.

- Cost-effective reagents.

- Requires protection and deprotection steps, adding complexity.

Reaction Conditions and Notes:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amide formation | N-phthalyl glycine + 2,2,2-trifluoroethylamine | Formation of amide bond |

| Deprotection | Hydrated fibril, mild temperature | Removes phthalyl group without harsh conditions |

| Salt formation | Hydrochloric acid | Produces hydrochloride salt |

This method is detailed in Chemical Book (2023) and is preferred for its mildness and industrial applicability.

Process Summary:

- Step 1: React chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide) to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.

- Step 2: Treat this intermediate with aqueous ammonia under pressure (autoclave) in the presence of methyl tert-butyl ether to substitute the chlorine with an amino group, yielding 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

- Step 3: Optionally, hydrogenate an intermediate carbamate derivative using a hydrogenolysis catalyst under atmospheric pressure to remove protecting groups and obtain the free amine.

- Step 4: Form hydrochloride salt by reacting the free amine with hydrochloric acid.

- Shorter synthesis in two main steps.

- Uses common reagents and bases.

- Requires high-pressure autoclave conditions.

- Side reactions lead to dimer impurities (N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]-amino}acetamide).

- Additional purification needed to remove dimers, reducing yield and increasing cost.

Reaction Conditions and Notes:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acylation | Chloroacetyl chloride + 2,2,2-trifluoroethylamine + NaOH | Formation of chloroacetamide intermediate |

| Amination | Aqueous ammonia + methyl tert-butyl ether, autoclave, pressure | Substitution of chlorine by amino group |

| Hydrogenation | Hydrogen gas, hydrogenolysis catalyst, atmospheric pressure | Removes protecting groups (if carbamate used) |

| Salt formation | Hydrochloric acid | Formation of hydrochloride salt |

This method is described in Japanese patent JP5652628B2 and analyzed for its limitations due to impurity formation.

Process Summary:

- Step 1: Couple a benzyl carbamate-protected amino acid derivative (Formula 2) with 2,2,2-trifluoroethylamine (Formula 3) using a coupling reagent and base to form a carbamate intermediate (Formula 4).

- Step 2: Subject the intermediate to hydrogenolysis under hydrogen gas and a catalyst to remove the benzyl carbamate protecting group, yielding the free amine (Formula 1).

- Step 3: React the free amine with hydrochloric acid or other acids (e.g., trifluoroacetate, methanesulfonate) to form the corresponding salt (Formula 1A).

- High selectivity and purity due to protecting group strategy.

- Hydrogenation at atmospheric pressure using a hydrogen balloon is feasible.

- Versatile salt formation options.

- Requires hydrogen gas and catalyst handling.

- Multi-step with coupling and hydrogenolysis steps.

Reaction Conditions and Notes:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Coupling | Carbamate-protected amino acid + 2,2,2-trifluoroethylamine + coupling reagent + base | Formation of carbamate intermediate |

| Hydrogenolysis | Hydrogen gas, catalyst, atmospheric pressure | Removal of protecting group |

| Salt formation | Hydrochloric acid or other acids | Formation of hydrochloride or other salts |

This method is reported in patents EP2621894B1 and CN103124721B, emphasizing the use of benzyl carbamate protection and hydrogenolysis for clean synthesis.

Comparative Summary Table of Preparation Methods

| Feature | Method 1: N-Phthalyl Protection-Deprotection | Method 2: Acylation + Ammonia Substitution | Method 3: Carbamate Coupling + Hydrogenolysis |

|---|---|---|---|

| Number of Steps | 3-4 | 2-3 | 3 |

| Reaction Conditions | Mild, room temp to reflux | High pressure autoclave | Atmospheric pressure hydrogenation |

| Use of Protecting Groups | Yes (N-phthalyl) | No | Yes (benzyl carbamate) |

| Use of Hydrogen Gas | No | No | Yes |

| Impurity Formation | Low | Moderate (dimer impurity) | Low |

| Industrial Suitability | High | Moderate (due to purification) | Moderate (due to hydrogen handling) |

| Cost Considerations | Cost-effective reagents | Increased cost due to purification | Moderate (catalyst and hydrogen costs) |

Research Findings and Industrial Implications

- The N-phthalyl protection-deprotection route is favored for industrial production due to mild conditions, safety, and cost efficiency.

- The direct acylation and ammonia substitution method suffers from impurity challenges that reduce yields and increase purification costs.

- The carbamate coupling with hydrogenolysis offers high purity but requires careful hydrogen handling and catalyst management.

- Salt formation with hydrochloric acid is a common final step to improve compound stability and solubility.

- The choice of method depends on scale, equipment availability, and purity requirements.

Q & A

Q. Key Variables :

- Solvent Choice : Polar aprotic solvents enhance nucleophilic substitution rates.

- Stoichiometry : Excess trifluoroethyl chloride (1.2–1.5 eq) improves yield but requires careful quenching to avoid impurities.

- Purification : Recrystallization parameters (e.g., cooling rate, solvent ratios) critically impact crystal purity and size .

(Advanced) How can computational modeling (e.g., DFT) guide the optimization of reaction pathways for this compound?

Answer:

Density Functional Theory (DFT) simulations predict:

- Transition States : Energy barriers for nucleophilic substitution at the trifluoroethyl carbon (ΔG‡ ≈ 25–30 kcal/mol), favoring SN2 mechanisms in polar solvents .

- Byproduct Formation : Simulations of competing elimination pathways (e.g., β-hydride elimination) suggest lowering reaction temperatures (<50°C) to suppress undesired products .

Q. Methodology :

- Use Gaussian 16 with B3LYP/6-31G(d) basis set to model reaction coordinates.

- Compare computed IR spectra (C=O stretch ~1680 cm⁻¹) with experimental FT-IR data to validate intermediates .

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

Answer:

- ¹H/¹³C NMR :

- FT-IR : Strong absorption at 1650–1680 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (N–H stretch) .

- HRMS : Expected [M+H]⁺ = 193.05 (C₅H₁₀F₃N₂O⁺·HCl) with isotopic Cl pattern .

(Advanced) How does the trifluoroethyl group influence the compound’s pharmacokinetic properties in preclinical studies?

Answer:

The CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, improving blood-brain barrier permeability (Papp > 5 × 10⁻⁶ cm/s in MDCK assays) .

- Metabolic Stability : Resistance to CYP3A4 oxidation (t₁/₂ > 120 min in microsomal assays vs. <30 min for ethyl analogs) due to strong C–F bonds .

Q. Experimental Design :

- In Vitro Assays : Use Caco-2 monolayers for permeability studies.

- Metabolic Profiling : LC-MS/MS to quantify parent compound and metabolites in rat liver microsomes .

(Advanced) What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in buffer pH (affecting ionization) or serum protein binding (e.g., BSA masking free compound).

- Solution Stability : Hydrolysis of the amide bond in aqueous media (t₁/₂ < 24 hr at pH 7.4), requiring fresh preparation .

Q. Resolution Tactics :

- Standardized Protocols : Pre-incubate compound in assay buffer for 1 hr before testing.

- Control Experiments : Include stability checks via HPLC at each assay timepoint .

(Basic) What are the recommended storage conditions to maintain long-term stability?

Answer:

Q. Degradation Pathways :

- Hydrolysis of the amide bond (accelerated by moisture) and Hofmann elimination (at >60°C) .

(Advanced) How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

Modifications to the acetamide core and trifluoroethyl side chain alter target engagement:

- Analog Synthesis : Replace CF₃ with CHF₂ or CCl₃ to probe steric/electronic effects.

- Biological Testing :

- Case Study : CF₃ analogs show 10× higher affinity for GABAₐ receptors (Kᵢ = 12 nM) vs. CHF₂ (Kᵢ = 110 nM) due to enhanced hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.